molecular formula C10H10O3S B371163 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid CAS No. 5740-35-2

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid

Cat. No.: B371163
CAS No.: 5740-35-2
M. Wt: 210.25 g/mol
InChI Key: AMARKEGDFSBLFC-TWGQIWQCSA-N
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Description

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double

Properties

CAS No.

5740-35-2

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6-

InChI Key

AMARKEGDFSBLFC-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\S

SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)S

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)S

Origin of Product

United States

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